tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
Overview
Description
“tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as "tert-butyl (6-methyl-3-piperidinyl)methylcarbamate" .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H24N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
. This indicates that the compound has a piperidine ring with a methyl group at the 6th position and a carbamate group attached to the nitrogen of the piperidine ring.
Scientific Research Applications
α-Aminated Methyllithium Catalysis
A study by Ortiz, Guijarro, and Yus (1999) explores the catalysis involving tert-butyl N-(chloromethyl)-N-methyl carbamate in the presence of lithium powder and catalytic 4,4′-di-tert-butylbiphenyl (DTBB). This process, conducted at -78°C, leads to functionalized carbamates, demonstrating the compound's utility in synthesizing substituted 1,2-diols from carbonyl compounds through deprotection techniques (Ortiz, Guijarro, & Yus, 1999).
Synthesis and Diels-Alder Reaction
Research by Padwa, Brodney, and Lynch (2003) describes the use of tert-butyl carbamates in the preparation and Diels-Alder reaction of 2-amido substituted furan, highlighting the compound's role in generating intermediates for further synthetic applications (Padwa, Brodney, & Lynch, 2003).
Chemoselective Transformations
Sakaitani and Ohfune (1990) studied the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This research demonstrates the compound's effectiveness in converting N-tert-butoxycarbonyl and N-benzyloxycarbonyl groups into N-ester type compounds under mild conditions, showcasing its utility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Spirocyclopropanated Analogues Synthesis
Brackmann et al. (2005) detail the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides, demonstrating the compound's application in the development of agrochemicals. This synthesis involves a cocyclization process, highlighting the compound's versatility in generating structurally complex molecules (Brackmann et al., 2005).
Isomorphous Crystal Structures
A study by Baillargeon et al. (2017) on tert-butyl carbamates explores the isomorphous crystal structures of derivatives, providing insights into hydrogen and halogen bonds involving carbonyl groups. This research contributes to our understanding of molecular interactions and crystal engineering (Baillargeon et al., 2017).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXUMFZHNHWZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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